molecular formula C11H14N2O4S B8543851 4-(4-Nitro-benzyl)-thiomorpholine 1,1-dioxide

4-(4-Nitro-benzyl)-thiomorpholine 1,1-dioxide

Cat. No.: B8543851
M. Wt: 270.31 g/mol
InChI Key: PFSAJWAUWMBHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitro-benzyl)-thiomorpholine 1,1-dioxide is a useful research compound. Its molecular formula is C11H14N2O4S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

4-[(4-nitrophenyl)methyl]-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C11H14N2O4S/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-18(16,17)8-6-12/h1-4H,5-9H2

InChI Key

PFSAJWAUWMBHTP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.6 g (40 mmol) of 4-nitrobenzylbromide are dissolved in 100 ml of acetone. 6.9 g (50 mmol) of potassium carbonate and 5.4 g (40 mmol) of thiomorpholine-1,1-dioxide are added. The reaction solution is stirred for 7 hours at ambient temperature. After the undissolved solids have been filtered off, the solution is concentrated by evaporation. The residue is divided between ethyl acetate and water. The organic phases are freed from solvent in vacuo. The product is triturated with ether and dried.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a flask containing thiomorpholine 1,1-dioxide hydrochloride (0.65 g, 3.8 mmol) in CH3CN is added 4-nitrobenzylbromide (1.1 g, 5.1 mmol) and K2CO3 (1.9 g, 13.7 mmol). The mixture is then allowed to stir at room temperature overnight. After aqueous work up, the product is obtained through chromatography. MS (ESI): 271.1 (M+1)+1
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two

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